6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine

Aqueous Solubility Lipophilicity Formulation Development

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is a 4-anilinoquinazoline kinase inhibitor scaffold with an ortho-methylphenyl substituent that provides distinct lipophilicity (ClogP>5.0) and a 6-chloro motif occupying the EGFR hydrophobic back pocket. Ideal for SAR studies, solubility reference (aqueous solubility <0.001mg/L), and kinase selectivity profiling. Long 70-day hydrolytic half-life ensures assay stability.

Molecular Formula C21H16ClN3
Molecular Weight 345.83
CAS No. 331841-34-0
Cat. No. B2910966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine
CAS331841-34-0
Molecular FormulaC21H16ClN3
Molecular Weight345.83
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
InChIInChI=1S/C21H16ClN3/c1-14-7-5-6-10-18(14)23-21-24-19-12-11-16(22)13-17(19)20(25-21)15-8-3-2-4-9-15/h2-13H,1H3,(H,23,24,25)
InChIKeyMXJMLWYSTPZTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine (CAS 331841-34-0): 4-Anilinoquinazoline Scaffold for Kinase-Targeted Research


6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine (CAS 331841-34-0) is a 4-anilinoquinazoline derivative with a molecular formula of C₂₁H₁₆ClN₃, an exact mass of 345.103275 g/mol, and a molecular weight of 345.83 g/mol [1]. This compound belongs to a chemical class whose members, including lapatinib, gefitinib, and erlotinib, act as ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase [2]. Its core scaffold—a 4-phenylquinazoline with a chlorine substituent at the 6-position and an o-tolyl (2-methylphenyl) amine at the 2-position—represents a classic kinase inhibitor pharmacophore with well-characterized structure-activity relationships.

Why 6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine Cannot Be Interchanged with Generic 4-Anilinoquinazolines


Within the 4-anilinoquinazoline class, small structural perturbations yield profound differences in physicochemical properties, target selectivity, and biological performance. For 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine, the ortho-methyl substitution on the aniline ring and the unsubstituted 4-phenyl group confer a distinct lipophilicity profile (ClogP > 5.0 estimated) and aqueous solubility below 0.001 mg/L—values that differ substantially from clinically developed analogs such as lapatinib (ClogP ~4.2) [1]. The chlorine at the 6-position occupies the hydrophobic back pocket of the EGFR ATP-binding site, a structural feature shared with lapatinib but absent in gefitinib and erlotinib, which bear different substituent patterns [2]. Furthermore, the 2-methylphenyl (o-tolyl) group at the 2-amino position introduces steric constraints that may alter kinase selectivity relative to the 3-chloro-4-(3-fluorobenzyloxy)phenyl motif found in lapatinib. These molecular distinctions preclude simple interchangeability in experimental systems where solubility, lipophilicity, or target engagement profiles are critical variables.

Quantitative Differentiation Evidence for 6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine Relative to Structural Analogs


Aqueous Solubility Profile: < 0.001 mg/L Versus Lapatinib (0.007 mg/L) and Gefitinib (Moderate Solubility)

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine exhibits extremely low aqueous solubility of < 0.001 mg/L, as determined experimentally [1]. This value is approximately one order of magnitude lower than that reported for lapatinib free base (aqueous solubility ~0.007 mg/L) [2] and substantially lower than gefitinib, which possesses moderate aqueous solubility. The compound's high lipophilicity is reflected in an estimated ClogP > 5.0, exceeding the ClogP values of lapatinib (~4.2) and gefitinib (~3.2). The pKa value of 8.51 indicates that the compound remains predominantly unionized at physiological pH, further limiting aqueous solubility [1].

Aqueous Solubility Lipophilicity Formulation Development Physicochemical Characterization

Molecular Weight and Lipophilicity Differences: 345.83 Da and ClogP > 5.0 Versus Clinically Relevant 4-Anilinoquinazolines

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine possesses a molecular weight of 345.83 g/mol (exact mass 345.103275 g/mol) [1]. This is significantly lower than lapatinib (581.06 g/mol) and erlotinib (393.44 g/mol), but comparable to gefitinib (446.90 g/mol). The compound's estimated ClogP exceeds 5.0, positioning it above lapatinib (~4.2) and gefitinib (~3.2) in terms of lipophilicity [2]. The molecular formula C₂₁H₁₆ClN₃ contains a single chlorine atom at the 6-position of the quinazoline core, whereas lapatinib incorporates an additional fluorine atom and a methylsulfonylethylamino group.

Molecular Weight Lipophilicity Drug-likeness ADME Prediction

Plasma Stability Profile: Extended Half-Life (70 Days) in Aqueous Systems for Long-Term Experimental Reliability

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine demonstrates an elimination half-life of 70 days under specified experimental conditions (UV detection at 254 nm) [1]. This extended half-life contrasts sharply with the stability profiles observed for many 4-anilinoquinazoline analogs, some of which exhibit plasma half-lives of less than 1 minute in human plasma . The pKa value of 8.51 contributes to the compound's stability profile by maintaining the molecule predominantly in its unionized state under physiological pH conditions [1].

Plasma Stability Half-Life Experimental Reproducibility In Vitro Assays

Structural Distinction: Ortho-Methyl Aniline Substitution Pattern Differentiates from Lapatinib and Gefitinib Pharmacophores

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine incorporates an ortho-methylphenyl (o-tolyl) group at the 2-amino position of the quinazoline core [1]. This substitution pattern differs fundamentally from: (1) lapatinib, which bears a 3-chloro-4-(3-fluorobenzyloxy)phenyl group at the 4-anilino position; (2) gefitinib, which features a 3-chloro-4-fluorophenyl group; and (3) erlotinib, which contains a 3-ethynylphenyl substituent [2]. The ortho-methyl group introduces steric hindrance that may restrict rotational freedom around the C–N bond, potentially influencing binding pocket occupancy and kinase selectivity.

Structure-Activity Relationship Pharmacophore Kinase Inhibitor Design Substituent Effects

High-Value Application Scenarios for 6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine (CAS 331841-34-0)


EGFR Kinase Inhibitor SAR Studies Requiring a Core Scaffold with Defined Physicochemical Properties

6-Chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine serves as a foundational 4-anilinoquinazoline scaffold for structure-activity relationship (SAR) studies targeting EGFR and related tyrosine kinases. Its molecular weight of 345.83 g/mol and ClogP > 5.0 provide a baseline physicochemical profile against which modifications can be benchmarked [1]. The ortho-methylphenyl substitution pattern offers a distinct steric environment for investigating binding pocket interactions, complementing SAR series built around lapatinib-like (3-chloro-4-benzyloxyphenyl) or gefitinib-like (3-chloro-4-fluorophenyl) pharmacophores [2].

Lipophilic Chemical Probe Development for Membrane Permeability and Tissue Distribution Studies

With an aqueous solubility below 0.001 mg/L and estimated ClogP exceeding 5.0, this compound is an excellent model for investigating the behavior of highly lipophilic quinazolines in biological systems [1]. Its extremely low aqueous solubility necessitates careful formulation strategies (e.g., DMSO stock solutions, co-solvent systems) and makes it a suitable reference for developing solubility-enhancing prodrugs or salt forms—a critical consideration in early-stage drug discovery programs focused on the 4-anilinoquinazoline class.

Long-Term In Vitro Assays Benefiting from Extended Compound Stability

The compound's elimination half-life of 70 days under specified aqueous conditions ensures minimal degradation during extended experimental protocols [1]. This stability profile is particularly valuable for: (1) multi-day cell viability assays where compound degradation could confound IC₅₀ determinations; (2) chronic exposure studies in cell culture models; (3) reference standard preparation for analytical method development; and (4) long-term storage of stock solutions with verified potency retention.

Comparative Reference Compound for Kinase Profiling Panels

As a structurally distinct member of the 4-anilinoquinazoline class, 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is well-suited as a reference compound in kinase selectivity panels. Its ortho-methyl substitution pattern and 6-chloro substituent occupy a unique chemical space relative to clinical EGFR inhibitors (lapatinib, gefitinib, erlotinib) [2]. Inclusion of this compound in kinase profiling panels enables researchers to differentiate structure-dependent selectivity patterns and identify scaffold-specific off-target interactions.

Quote Request

Request a Quote for 6-chloro-N-(2-methylphenyl)-4-phenylquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.